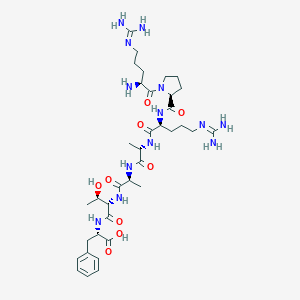

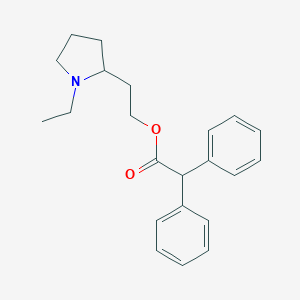

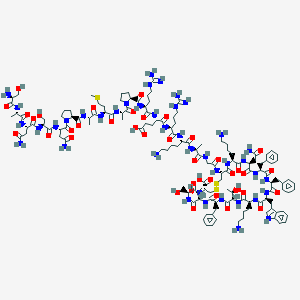

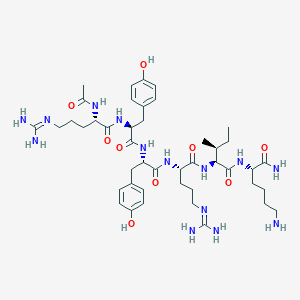

![molecular formula C82H137N31O22 B013148 [Arg14,Lys15]Nociceptin CAS No. 236098-40-1](/img/structure/B13148.png)

[Arg14,Lys15]Nociceptin

描述

“[Arg14,Lys15]Nociceptin” is a highly potent and selective NOP receptor agonist . It is a modification of the nociceptin peptide, which is an endogenous anti-opiate heptadecapeptide primarily interacting with the nociceptin (NOP) receptor . This neuropeptide-receptor system is involved in pain regulation, tolerance to and dependence on opiates as well as many other physiological and pathophysiological events .

Synthesis Analysis

The preparation of the peptide ligands was carried out by solid phase synthesis . Two peptides containing DTPA were obtained and purified . The products were [Arg14,Lys(DTPA)15]nociceptin(1-17)-NH2 and its cross-linked dimer on the basis of mass spectrometric analysis .Molecular Structure Analysis

The molecular formula of [Arg14,Lys15]Nociceptin is C82H137N31O22 . It has been incorporated with diethylenetriaminepentaacetic acid (DTPA) as chelator into the structure of [Arg14,Lys15]nociceptin(1–17)-NH2 at the -amino group of Lys15 .Chemical Reactions Analysis

The NOP ligands [Arg14, Lys15]N/OFQ, N/OFQ (1-13)NH2, Ro 64-6198, UFP-101 and the opioid antagonist naloxone were used for pharmacologically characterizing the receptor involved in the monocyte chemoattractant action of N/OFQ .Physical And Chemical Properties Analysis

The molecular weight of [Arg14,Lys15]Nociceptin is 1909.18 . It is soluble to 1 mg/ml in water .科学研究应用

Interaction with ORL1 Receptor : [Arg(14),Lys(15)]nociceptin enhances ORL1 receptor activation by directly interacting with specific amino acid residues (Isozaki et al., 2009)(Isozaki et al., 2009). It is a highly potent nociceptin analog that binds more strongly to the receptor's acidic cluster compared to its natural counterpart (Okada et al., 2000)(Okada et al., 2000).

In Vivo Effects : This compound acts as a highly potent agonist of the OP(4) receptor and can produce long-lasting effects in vivo, which are more potent compared to the natural ligand nociceptin (Rizzi et al., 2002)(Rizzi et al., 2002).

Gastrointestinal Functions : [Arg14, Lys15] N/OFQ has been shown to inhibit gastric emptying, colonic motility, and gastric secretion in rats (Broccardo et al., 2005)(Broccardo et al., 2005).

Bronchial and Microvascular Applications : It inhibits bronchoconstriction and microvascular leakage in a rabbit model of gastroesophageal reflux, suggesting therapeutic potential in such conditions (D'Agostino et al., 2005)(D'Agostino et al., 2005).

Neurological Studies : It inhibits 5α hydroxytryptamine release in the mouse neocortex, indicating its role in neurotransmitter regulation (Mela et al., 2004)(Mela et al., 2004).

Diagnostic and Radiopharmaceutical Potential : Nociceptin derivatives containing DTPA as a chelator, which includes variants like [Arg14,Lys15]NC, may be useful in imaging for diagnostic purposes and have potential as radiopharmaceuticals (Ligeti et al., 2005)(Ligeti et al., 2005).

Human Immune Response : It stimulates human monocyte chemotaxis via NOP receptor activation, suggesting its role in the immune response (Trombella et al., 2005)(Trombella et al., 2005).

未来方向

属性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H137N31O22/c1-44(101-63(119)42-100-78(133)65(46(3)115)113-76(131)57(38-48-21-8-5-9-22-48)103-64(120)41-98-62(118)40-99-68(123)49(86)37-47-19-6-4-7-20-47)66(121)104-53(26-16-34-95-80(89)90)70(125)108-52(25-12-15-33-85)74(129)112-59(43-114)77(132)102-45(2)67(122)105-54(27-17-35-96-81(91)92)71(126)106-50(23-10-13-31-83)69(124)109-55(28-18-36-97-82(93)94)72(127)107-51(24-11-14-32-84)73(128)111-58(39-61(88)117)75(130)110-56(79(134)135)29-30-60(87)116/h4-9,19-22,44-46,49-59,65,114-115H,10-18,23-43,83-86H2,1-3H3,(H2,87,116)(H2,88,117)(H,98,118)(H,99,123)(H,100,133)(H,101,119)(H,102,132)(H,103,120)(H,104,121)(H,105,122)(H,106,126)(H,107,127)(H,108,125)(H,109,124)(H,110,130)(H,111,128)(H,112,129)(H,113,131)(H,134,135)(H4,89,90,95)(H4,91,92,96)(H4,93,94,97)/t44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULLMZOQBGUKAT-VUXBHJHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H137N31O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1909.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Arg14,Lys15]Nociceptin | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)

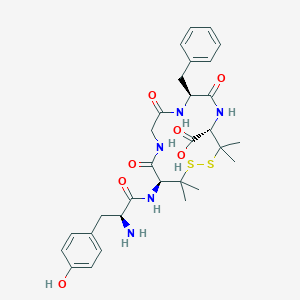

![2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-](/img/structure/B13097.png)

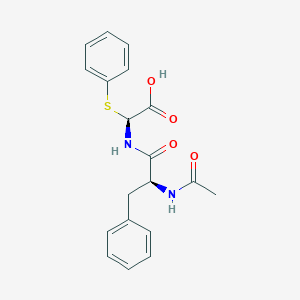

![[Leu31,Pro34]-Neuropeptide Y (human, rat)](/img/structure/B13111.png)

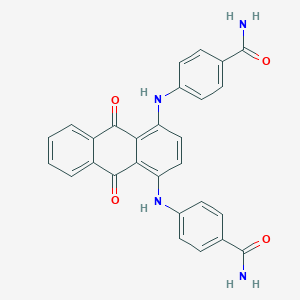

![[Nphe1]nociceptin(1-13)NH2](/img/structure/B13122.png)